molecular formula C9H10O3 B024149 3,4-Dihydroxyphenylaceton CAS No. 2503-44-8

3,4-Dihydroxyphenylaceton

Katalognummer: B024149
CAS-Nummer: 2503-44-8
Molekulargewicht: 166.17 g/mol
InChI-Schlüssel: JQXBETDGCMQLMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’,4’-Dihydroxyphenylacetone is an organic compound with the molecular formula C₉H₁₀O₃. It is a white crystalline solid with a characteristic aromatic odor. This compound is soluble in ethanol, ether, and chloroform, but only slightly soluble in water . It is used in various chemical research and industrial applications.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydroxyphenylaceton hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Metabolit von α-Methyl-Dopa. Es wird durch oxidative Deaminierung gebildet und beteiligt sich an verschiedenen biochemischen Stoffwechselwegen. Die Verbindung interagiert mit Enzymen wie Monoaminoxidase und Catechol-O-Methyltransferase und beeinflusst den Metabolismus von Neurotransmittern wie Dopamin .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle als Metabolit von α-Methyl-Dopa und seiner Beteiligung am oxidativen Deaminierungsprozess. Seine einzigartige chemische Struktur ermöglicht es ihm, an einer Vielzahl von Reaktionen teilzunehmen, was es sowohl in der Forschung als auch in industriellen Anwendungen wertvoll macht .

Wirkmechanismus

Target of Action

3,4-Dihydroxyphenylacetone, also known as DHPA, is a metabolite of the neurotransmitter dopamine . The primary targets of DHPA are the enzymes involved in dopamine metabolism, specifically monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the degradation of dopamine, a neurotransmitter that is essential for various brain functions.

Mode of Action

DHPA interacts with its targets, MAO and COMT, through a series of biochemical reactions. MAO catalyzes the conversion of dopamine to DHPA . This interaction results in the production of DHPA, which is then further metabolized by COMT .

Biochemical Pathways

The biochemical pathway involving DHPA is part of the larger dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DHPA, 3-methoxytyramine (3-MT), or norepinephrine . Both DHPA and 3-MT are further degraded to form homovanillic acid (HVA) . This pathway plays a vital role in maintaining the balance of dopamine in the brain, which is crucial for normal neurological function.

Pharmacokinetics

Dopamine and its metabolites are typically rapidly absorbed and distributed in the body, metabolized by enzymes such as MAO and COMT, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of DHPA’s action are primarily related to its role in dopamine metabolism. By serving as an intermediate in the breakdown of dopamine, DHPA helps regulate the levels of this crucial neurotransmitter in the brain . This regulation is essential for normal brain function, as imbalances in dopamine levels are associated with various neurological disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHPA. For instance, factors that affect enzyme activity, such as pH and temperature, can impact the rate at which dopamine is metabolized to DHPA . Additionally, certain substances or conditions that inhibit the activity of MAO or COMT could potentially affect the production of DHPA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’,4’-Dihydroxyphenylacetone can be synthesized through the reduction of 3’,4’-dihydroxyphenylacetaldehyde. This process involves the use of reducing agents such as sodium borohydride under controlled conditions . Another method involves the decarboxylation-deamination of α-methyl dopa, catalyzed by 3’,4’-dihydroxyphenylacetaldehyde synthase .

Industrial Production Methods: In industrial settings, the compound is produced by the oxidative deamination of α-methyl dopa. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3’,4’-Dihydroxyphenylacetone is unique due to its specific role as a metabolite of α-methyl dopa and its involvement in the oxidative deamination process. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both research and industrial applications .

Eigenschaften

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBETDGCMQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179739
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-44-8
Record name 1-(3,4-Dihydroxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxyphenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXYPHENYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dihydroxyphenylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxyphenylacetone
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroxyphenylacetone
Reactant of Route 3
Reactant of Route 3
3,4-Dihydroxyphenylacetone
Reactant of Route 4
3,4-Dihydroxyphenylacetone
Reactant of Route 5
3,4-Dihydroxyphenylacetone
Reactant of Route 6
Reactant of Route 6
3,4-Dihydroxyphenylacetone
Customer
Q & A

Q1: How does 3,4-dihydroxyphenylacetone interact with Dopa decarboxylase (DDC), and what are the downstream effects?

A: 3,4-Dihydroxyphenylacetone acts as an active site-directed affinity label for DDC. [] It binds to the active site of the enzyme and leads to time- and concentration-dependent irreversible inactivation. [] This inactivation occurs through the trapping of the pyridoxal 5'-phosphate (PLP) cofactor in a ternary complex with the lysine residue in the active site and the 3,4-dihydroxyphenylacetone molecule. [] This interaction ultimately inhibits the enzyme's activity.

Q2: Can you elaborate on the formation of 3,4-dihydroxyphenylacetone in the context of DDC activity?

A: DDC catalyzes the conversion of α-methyldopa to 3,4-dihydroxyphenylacetone and ammonia. [] This reaction consumes molecular oxygen and proceeds through the intermediate α-methyldopamine, which doesn't accumulate significantly during the process. [] Interestingly, under anaerobic conditions, α-methyldopamine accumulates, and the production of both 3,4-dihydroxyphenylacetone and ammonia is significantly reduced. []

Q3: Besides its interaction with DDC, has 3,4-dihydroxyphenylacetone been identified in other metabolic contexts?

A: Yes, research indicates that 3,4-dihydroxyphenylacetone is also a metabolite of carbidopa, an aromatic amino acid decarboxylase inhibitor. [] It has been detected in the urine of humans and dogs after carbidopa administration. []

Q4: What is the significance of the different covalent adducts formed between DDC and either 3,4-dihydroxyphenylacetone or serotonin?

A: While both 3,4-dihydroxyphenylacetone and serotonin (5-HT) can inactivate DDC by forming covalent adducts with PLP, the specific adducts formed differ in their absorbance, fluorescence, and circular dichroism (CD) characteristics. [] This suggests that although both molecules lead to enzyme inactivation, the underlying mechanisms and the precise nature of their interaction with DDC and PLP are distinct. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.